molecular formula C20H22Cl2N6O3 B11444073 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11444073
M. Wt: 465.3 g/mol
InChI Key: INCJEMPLSCAZIM-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes chlorobenzyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of chlorobenzyl and nitro groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Substitution Reagents: Sodium hydroxide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22Cl2N6O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide

InChI

InChI=1S/C20H22Cl2N6O3/c1-12-19(14(3)27(24-12)11-15-6-8-16(21)9-7-15)23-17(29)5-4-10-26-13(2)18(22)20(25-26)28(30)31/h6-9H,4-5,10-11H2,1-3H3,(H,23,29)

InChI Key

INCJEMPLSCAZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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